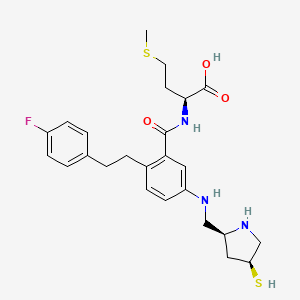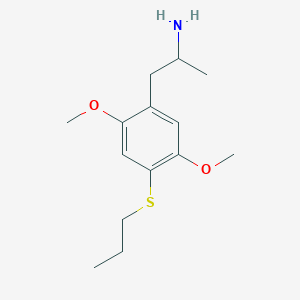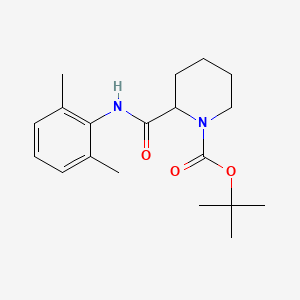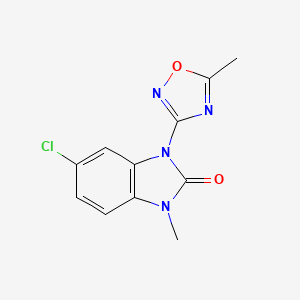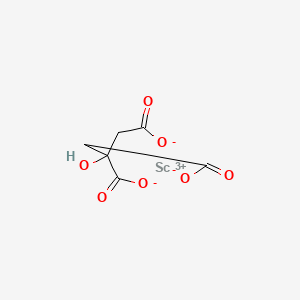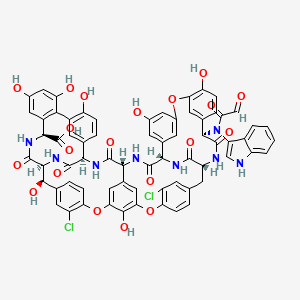
Teicoplanin aglycone deriv.
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Teicoplanin aglycone derivative is a modified form of the glycopeptide antibiotic teicoplanin. Teicoplanin is produced by the actinobacterium Actinoplanes teichomyceticus and is used to treat severe infections caused by multidrug-resistant Gram-positive pathogens . The aglycone derivative is created by removing the sugar moieties from the parent compound, resulting in a molecule that retains the core antibiotic activity but may exhibit different pharmacokinetic properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of teicoplanin aglycone derivatives involves several synthetic steps. One common method includes the use of lipophilic carbodiimides to create N-terminal guanidine derivatives. The reaction conditions typically involve the use of PyBOP as a coupling agent at 25°C for 5 hours . Another approach involves the glycosylation of the aglycone using glycosyltransferases to form novel hybrid glycopeptides .
Industrial Production Methods
Industrial production of teicoplanin and its derivatives relies on fermentation processes using Actinoplanes teichomyceticus. The biosynthesis of teicoplanin involves the assembly of a heptapeptide aglycone by non-ribosomal peptide synthetases, followed by post-synthetic modifications . The production process is optimized through strain improvement and process development to enhance yield and productivity .
化学反応の分析
Types of Reactions
Teicoplanin aglycone derivatives undergo various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various modified derivatives of the aglycone, each with unique biological activities and pharmacokinetic properties .
科学的研究の応用
Teicoplanin aglycone derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of novel antibiotics and other bioactive compounds.
Biology: Studied for their interactions with bacterial cell walls and their mechanisms of resistance.
Medicine: Investigated for their potential to treat infections caused by multidrug-resistant bacteria.
Industry: Used in the development of new antimicrobial agents and as tools for studying bacterial resistance mechanisms
作用機序
Teicoplanin aglycone derivatives exert their effects by inhibiting peptidoglycan polymerization, which is essential for bacterial cell wall synthesis. This inhibition leads to cell wall disruption and ultimately bacterial cell death . The molecular targets include the D-Ala-D-Ala terminus of lipid II, a key component in peptidoglycan biosynthesis .
類似化合物との比較
Similar Compounds
Similar compounds to teicoplanin aglycone derivatives include:
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.
Actaplanin: Produced by Actinoplanes missouriensis, with a similar glycopeptide structure.
UK-68,597: Produced by Actinoplanes sp., with structural similarities to teicoplanin.
Uniqueness
Teicoplanin aglycone derivatives are unique due to their modified structure, which can result in different pharmacokinetic properties and potentially enhanced activity against certain resistant bacterial strains .
特性
分子式 |
C68H50Cl2N8O20 |
|---|---|
分子量 |
1370.1 g/mol |
IUPAC名 |
(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[1H-indol-3-yl(oxaldehydoyl)amino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C68H50Cl2N8O20/c69-39-13-27-5-11-47(39)97-50-20-32-21-51(61(50)87)98-48-12-8-30(18-40(48)70)60(86)58-66(92)76-57(68(94)95)38-23-34(81)24-46(84)53(38)37-17-28(6-9-44(37)82)54(63(89)77-58)74-65(91)56(32)75-64(90)55-31-15-33(80)22-35(16-31)96-49-19-29(7-10-45(49)83)59(67(93)72-42(14-27)62(88)73-55)78(52(85)26-79)43-25-71-41-4-2-1-3-36(41)43/h1-13,15-26,42,54-60,71,80-84,86-87H,14H2,(H,72,93)(H,73,88)(H,74,91)(H,75,90)(H,76,92)(H,77,89)(H,94,95)/t42-,54-,55+,56-,57+,58+,59+,60-/m1/s1 |
InChIキー |
QUAZIFISGQTVHC-FLWVFBMTSA-N |
異性体SMILES |
C1[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@@H](C(=O)N2)N(C5=CNC6=CC=CC=C65)C(=O)C=O)O)O)C(=O)N[C@@H]7C8=CC(=C(C(=C8)OC9=C(C=C(C=C9)[C@H]([C@H]2C(=O)N[C@@H](C3=C(C(=CC(=C3)O)O)C3=C(C=CC(=C3)[C@H](C(=O)N2)NC7=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
正規SMILES |
C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N(C5=CNC6=CC=CC=C65)C(=O)C=O)O)O)C(=O)NC7C8=CC(=C(C(=C8)OC9=C(C=C(C=C9)C(C2C(=O)NC(C3=C(C(=CC(=C3)O)O)C3=C(C=CC(=C3)C(C(=O)N2)NC7=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B12774766.png)
